molecular formula C19H19N3O B11333482 2-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide

2-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B11333482
M. Wt: 305.4 g/mol
InChI Key: XNCJYKYKZNZDDN-UHFFFAOYSA-N
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Description

2-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzamide group attached to a pyrazole ring, which is further substituted with a methyl group and a 4-methylphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves the reaction of 2-methylbenzoyl chloride with 1-(4-methylbenzyl)-1H-pyrazole-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or pyrazole ring are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-3-(4-methylbenzyl)-1H-pyrazole-5-carboxamide
  • 2-Methyl-N-(4-methylphenyl)benzamide
  • 4-Methyl-N-(1-(4-methylphenyl)-1H-pyrazol-5-yl)benzamide

Uniqueness

2-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to its specific substitution pattern on the pyrazole and benzamide rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

2-methyl-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]benzamide

InChI

InChI=1S/C19H19N3O/c1-14-7-9-16(10-8-14)13-22-18(11-12-20-22)21-19(23)17-6-4-3-5-15(17)2/h3-12H,13H2,1-2H3,(H,21,23)

InChI Key

XNCJYKYKZNZDDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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